molecular formula C5H12N2O2 B3157375 4-aminooxy-N-methyl-butylamide CAS No. 848852-53-9

4-aminooxy-N-methyl-butylamide

Cat. No.: B3157375
CAS No.: 848852-53-9
M. Wt: 132.16 g/mol
InChI Key: PWZSDMNFZUIJIW-UHFFFAOYSA-N
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Description

4-aminooxy-N-methyl-butylamide is a compound that features an aminooxy functional group, which is known for its reactivity with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminooxy-N-methyl-butylamide typically involves the reaction of an aminooxy moiety with a suitable precursor. One common method is the oximation reaction, where an aminooxy group reacts with a carbonyl compound to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .

Industrial Production Methods

Industrial production of this compound may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of stable isotope-labeled derivatizing reagents, such as aminooxyethyl propionate, can also be employed for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-aminooxy-N-methyl-butylamide undergoes several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the aminooxy moiety.

    Substitution: The compound can participate in substitution reactions, where the aminooxy group reacts with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxime ethers, while reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

4-aminooxy-N-methyl-butylamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-aminooxy-N-methyl-butylamide involves its reactivity with carbonyl compounds. The aminooxy group forms a stable oxime ether linkage with carbonyl groups, which can be used for the derivatization and detection of these compounds . This reactivity is the basis for its applications in various fields, including analytical chemistry and biochemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-aminooxy-N-methyl-butylamide include other aminooxy-containing reagents, such as:

Uniqueness

This compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications. Its ability to form stable oxime ether linkages under mild conditions sets it apart from other similar compounds.

Properties

IUPAC Name

4-aminooxy-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7-5(8)3-2-4-9-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZSDMNFZUIJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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